Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate
Overview
Description
Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate, also known as 1-Pentyl-N-(quinolin-8-yl)-1H-indole-3-carboxamide, is a synthetic cannabinoid . It’s a newly introduced synthetic cannabinoid in the drug market .
Synthesis Analysis
This compound was found to undergo thermal decomposition during gas chromatography–mass spectrometry (GC–MS), probably because of the presence of an ester bond in its structure . When QUPIC dissolved in methanol or ethanol was analyzed by GC–MS, most of the QUPIC decomposed to give thermal degradation products .Molecular Structure Analysis
The molecular formula of this compound is C23H23N3O . The InChI is InChI=1S/C23H23N3O/c1-2-3-6-15-26-16-19 (18-11-4-5-13-21 (18)26)23 (27)25-20-12-7-9-17-10-8-14-24-22 (17)20/h4-5,7-14,16H,2-3,6,15H2,1H3, (H,25,27) .Chemical Reactions Analysis
During GC–MS analysis, QUPIC was found to undergo thermal decomposition, probably due to the presence of an ester bond in its structure . The degradation products were identified as methyl 1-pentyl- (1 H -indole)-3-carboxylate, ethyl 1-pentyl- (1 H -indole)-3-carboxylate, and methyl indole-3-carboxylate .Physical And Chemical Properties Analysis
This compound is a white or off-white crystalline solid . It has a high melting point, is soluble in organic solvents such as methanol and ethanol, and is almost insoluble in water .Scientific Research Applications
Forensic Toxicology
Application Summary
PB-22 is a newly introduced synthetic cannabinoid found in the drug market . It has been detected in herbal products and is sold under the name of PB-22 by Internet vendors .
Methods of Application
This drug was found to undergo thermal decomposition during gas chromatography–mass spectrometry (GC–MS), probably because of the presence of an ester bond in its structure . The effects of various parameters, such as injection methods (splitless or split, and split ratio), injector temperatures, and injector liners on the thermal degradation of PB-22 were studied .
Results or Outcomes
Split injection was effective in avoiding degradation. When performing splitless injection, an injector temperature of 250 °C and a surface deactivated injector liner without glass wool minimized the degradation and enhanced the sensitivity . These results indicate that special attention is required for GC–MS analysis of PB-22 .
properties
IUPAC Name |
quinolin-8-yl 1-pentylindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(18-11-4-5-12-20(18)25)23(26)27-21-13-7-9-17-10-8-14-24-22(17)21/h4-5,7-14,16H,2-3,6,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGICCEAOUWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)OC3=CC=CC4=C3N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856177 | |
Record name | Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate | |
CAS RN |
1400742-17-7 | |
Record name | PB 22 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | QUPIC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-pentyl-8-quinolinyl ester-1H-indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PB-22 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM6J8F29FE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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